molecular formula C23H24FN3O4S B6512048 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-52-0

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No. B6512048
CAS RN: 946361-52-0
M. Wt: 457.5 g/mol
InChI Key: OLQAWALPECDFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is 457.14715559 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

This compound has been studied for its antimicrobial properties . Specifically, derivatives of this compound have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin . Most of these derivatives also maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Modification of Existing Antibacterial Agents

The structure of this compound can be manipulated to improve the antimicrobial potency and efficacy of existing antibacterial agents . For instance, benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation .

Cellular Accumulation

Certain derivatives of this compound, such as N-acetyl- (1), N-benzoyl- (2), and N-ethyl- (3), have been found to accumulate 2–3 fold more than ciprofloxacin in mouse macrophages . However, they remain substrates for efflux by Mrp4 .

Efflux Transporter Recognition

The N-benzyl derivative of this compound (4) has been found to be insensitive to NorA and Lde, two efflux transporters . This derivative accumulates approximately 50-fold more than ciprofloxacin in macrophages and is barely affected by Mrp4 .

Intracellular Activity

The N-benzyl derivative of this compound (4) has been found to be equipotent to ciprofloxacin against intracellular bacteria . This suggests that it could be used to target intracellular infections.

Drug Development

Given its various properties, this compound could potentially be used as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux . This could lead to the development of more effective antimicrobial drugs.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication within the bacterial cell . This results in the cessation of bacterial growth and eventually leads to bacterial death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA and dividing, which halts the growth of the bacterial population .

Pharmacokinetics

Similar compounds have been shown to accumulate rapidly in eukaryotic cells . They are also active against intracellular bacteria , suggesting they can cross cell membranes effectively

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and growing . This can lead to the death of the bacterial population, effectively treating the bacterial infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping the compound out of the bacterial cell Additionally, the compound’s stability could be affected by factors such as pH and temperature

properties

IUPAC Name

7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQAWALPECDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

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